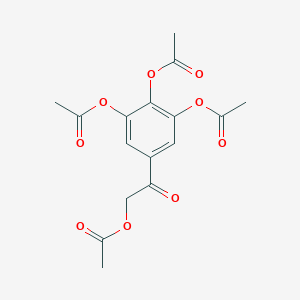

5-(2-Acetoxyacetyl)benzene-1,2,3-triyl triacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(2-Acetoxyacetyl)benzene-1,2,3-triyl triacetate, also known as Triacetin, is a colorless, odorless, and tasteless liquid that is commonly used as a food additive, a solvent, and a plasticizer. It is a triester of glycerol and acetic acid, with the molecular formula C9H14O6. Triacetin is widely used in the pharmaceutical industry as a carrier for drugs, as well as in the production of perfumes, cosmetics, and other consumer goods. In

Mechanism Of Action

The mechanism of action of 5-(2-Acetoxyacetyl)benzene-1,2,3-triyl triacetate is not fully understood, but it is believed to act as a plasticizer and a lubricant in various applications. In drug delivery systems, 5-(2-Acetoxyacetyl)benzene-1,2,3-triyl triacetate enhances the solubility of drugs and improves their absorption by the body. In biochemical assays, 5-(2-Acetoxyacetyl)benzene-1,2,3-triyl triacetate acts as a solvent for lipophilic compounds and facilitates their interaction with other molecules.

Biochemical And Physiological Effects

5-(2-Acetoxyacetyl)benzene-1,2,3-triyl triacetate has been shown to have minimal toxicity and is generally considered safe for use in food and pharmaceutical applications. It is metabolized in the body through hydrolysis to glycerol and acetic acid, which are then further metabolized through normal metabolic pathways. 5-(2-Acetoxyacetyl)benzene-1,2,3-triyl triacetate has been shown to have no significant effects on blood glucose levels, blood pressure, or heart rate in animal studies.

Advantages And Limitations For Lab Experiments

5-(2-Acetoxyacetyl)benzene-1,2,3-triyl triacetate has several advantages as a solvent and carrier for drugs. It is a non-toxic and non-irritating compound that is widely available and relatively inexpensive. It has good solubility for a wide range of drugs and lipophilic compounds, making it a versatile tool in drug delivery systems and biochemical assays. However, 5-(2-Acetoxyacetyl)benzene-1,2,3-triyl triacetate has some limitations as well. It has a relatively low boiling point and can evaporate quickly, making it difficult to use in certain applications. It also has limited solubility for hydrophilic compounds, which may limit its usefulness in some assays.

Future Directions

There are several potential future directions for research on 5-(2-Acetoxyacetyl)benzene-1,2,3-triyl triacetate. One area of interest is the development of new drug delivery systems that use 5-(2-Acetoxyacetyl)benzene-1,2,3-triyl triacetate as a carrier. This could include the development of new formulations for poorly soluble drugs or the use of 5-(2-Acetoxyacetyl)benzene-1,2,3-triyl triacetate in combination with other compounds to enhance drug delivery. Another potential area of research is the use of 5-(2-Acetoxyacetyl)benzene-1,2,3-triyl triacetate in the production of biodegradable plastics and other sustainable materials. 5-(2-Acetoxyacetyl)benzene-1,2,3-triyl triacetate has been shown to have potential as a plasticizer for biodegradable polymers, which could have important applications in reducing plastic waste. Finally, further research could be done on the mechanism of action of 5-(2-Acetoxyacetyl)benzene-1,2,3-triyl triacetate and its effects on the body, particularly in relation to its use as a carrier for drugs.

Synthesis Methods

5-(2-Acetoxyacetyl)benzene-1,2,3-triyl triacetate can be synthesized through the esterification of glycerol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction produces 5-(2-Acetoxyacetyl)benzene-1,2,3-triyl triacetate and acetic acid as by-products. The yield of the reaction can be improved by using excess acetic anhydride and removing the by-products through distillation.

Scientific Research Applications

5-(2-Acetoxyacetyl)benzene-1,2,3-triyl triacetate has been widely used in scientific research as a carrier for drugs and as a solvent for various biochemical assays. It has been shown to enhance the solubility and bioavailability of poorly soluble drugs, making it a valuable tool in drug delivery systems. 5-(2-Acetoxyacetyl)benzene-1,2,3-triyl triacetate has also been used as a solvent for lipophilic compounds in various biochemical assays, such as the measurement of lipase activity.

properties

CAS RN |

85117-87-9 |

|---|---|

Product Name |

5-(2-Acetoxyacetyl)benzene-1,2,3-triyl triacetate |

Molecular Formula |

C16H16O9 |

Molecular Weight |

352.29 g/mol |

IUPAC Name |

[2-oxo-2-(3,4,5-triacetyloxyphenyl)ethyl] acetate |

InChI |

InChI=1S/C16H16O9/c1-8(17)22-7-13(21)12-5-14(23-9(2)18)16(25-11(4)20)15(6-12)24-10(3)19/h5-6H,7H2,1-4H3 |

InChI Key |

YBPOUYKRSJRDEC-UHFFFAOYSA-N |

SMILES |

CC(=O)OCC(=O)C1=CC(=C(C(=C1)OC(=O)C)OC(=O)C)OC(=O)C |

Canonical SMILES |

CC(=O)OCC(=O)C1=CC(=C(C(=C1)OC(=O)C)OC(=O)C)OC(=O)C |

Other CAS RN |

85117-87-9 |

synonyms |

5-(2-acetoxyacetyl)benzene-1,2,3-triyl triacetate; 2-(Acetyloxy)-1-[3,4,5-tris(acetyloxy)phenyl]ethanone; Ethanone, 2-(acetyloxy)-1-[3,4,5-tris(acetyloxy)phenyl]- |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Chloro-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B51471.png)

![(2S)-N-[(2S)-1-Amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(10S,13S,16S,19S,22R)-13-(2-amino-2-oxoethyl)-19-benzyl-22-[(4-ethoxyphenyl)methyl]-12,15,18,21,24-pentaoxo-16-propan-2-yl-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B51480.png)